6-nitro-1H-indazole-4-carboxylic acid
Overview
Description
6-nitro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
6-nitro-1H-indazole-4-carboxylic acid, a derivative of indazole, plays a significant role in synthetic chemistry. Starosotnikov et al. (2004) demonstrated the regiospecific replacement of the nitro group in 4,6-dinitro-1-phenyl-1H-indazole, which is closely related to the synthesis of 6-nitro-1H-indazole derivatives (Starosotnikov, Lobach, Kachala, & Shevelev, 2004). Gale and Wilshire (1973) explored the reactions of indazole with nitrobenzenes, highlighting the potential for creating various nitroarylindazoles, including those similar to this compound (Gale & Wilshire, 1973).
Biological Importance
Samadhiya et al. (2012) synthesized derivatives of 6-nitro-1H-indazole, exploring their antibacterial, antifungal, and anti-inflammatory properties, indicative of the biological relevance of this compound (Samadhiya, Sharma, Srivastava, & Srivastava, 2012). Similarly, Cuartas et al. (2019) synthesized 6-nitro-indazole derivatives, assessing their antiproliferative and antibacterial activities against specific cancer cell lines and bacteria (Cuartas, Crespo, Priego, Persoons, Daelemans, Camarasa, Insuasty, & Pérez-Pérez, 2019).
Chemical Synthesis and Reactions
The synthesis of indazole derivatives, including those related to 6-nitro-1H-indazole, has been a focus in chemical research. For instance, Chen et al. (2019) developed a method for synthesizing indazolo[5,4-b][1,6]naphthyridine derivatives using 5-nitro-1H-indazole, showcasing the versatility of nitro-indazole compounds in chemical synthesis (Chen, Liu, Wei, Wang, Chu, & Chen, 2019). Additionally, Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids, demonstrating the potential of indazole derivatives in developing antispermatogenic agents (Corsi & Palazzo, 1976).
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various targets, including the respiratory system .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth, suggesting a potential interaction with cellular proliferation pathways .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, indicating their involvement in multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to inhibit cell growth, suggesting potential cytotoxic effects .
Properties
IUPAC Name |
6-nitro-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-7-6(5)3-9-10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBWBBCYGPFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646313 | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-61-9 | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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